Predicted PPARδ Agonism versus Known Antitubulin Indoline Sulfonamides
The target compound is structurally encompassed by the Markush formula in patent US20060100230A1, which claims indoline phenylsulfonamide derivatives as potent PPARδ activators for treating dyslipidemia and coronary heart disease [1]. While no direct PPARδ EC50 value is publicly available for CAS 651018-66-5, the patent family explicitly associates the N-phenylsulfonamide indoline scaffold with PPARδ activation. This differentiates it from the well-characterized 7-aroylaminoindoline-1-sulfonamide class, such as Compound 15, which acts as an antitubulin agent with IC50 values of 1.1 µM against tubulin polymerization and 8.6–10.8 nM against human cancer cell lines (KB, MKN45, H460, HT29, TSGH) [2]. These two subclasses operate through entirely distinct mechanisms (nuclear receptor activation vs. microtubule disruption) and cannot be substituted for one another.
| Evidence Dimension | Primary pharmacological target and mechanism of action |
|---|---|
| Target Compound Data | Predicted PPARδ agonist (based on patent Markush structure); no quantitative EC50 publicly available |
| Comparator Or Baseline | 7-Aroylaminoindoline-1-sulfonamide (Compound 15): tubulin polymerization inhibitor, IC50 = 1.1 µM; antiproliferative IC50 = 8.6–10.8 nM across 5 human cancer cell lines |
| Quantified Difference | Qualitative mechanistic divergence: nuclear receptor modulation vs. cytoskeletal disruption; in-class quantitative data unavailable for target compound |
| Conditions | Comparative structural analysis based on patent claims [1] and published antitubulin SAR [2] |
Why This Matters
For researchers procuring compounds for metabolic or cardiovascular target screening, selecting an antitubulin indoline sulfonamide would lead to false-negative results and wasted resources.
- [1] Woltering, M., et al. (2006). Indolin phenylsulfonamide derivatives. U.S. Patent Application No. US20060100230A1. View Source
- [2] Chang, J. Y., et al. (2006). 7-Aroyl-aminoindoline-1-sulfonamides as a Novel Class of Potent Antitubulin Agents. Journal of Medicinal Chemistry, 49(23), 6656-6659. View Source
